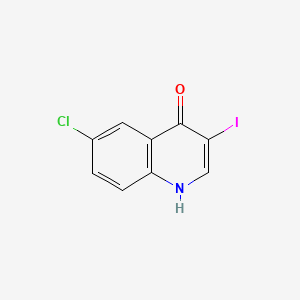

6-Chloro-3-iodoquinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

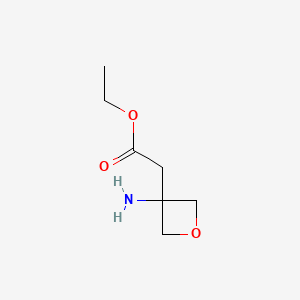

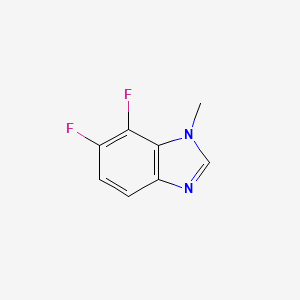

6-Chloro-3-iodoquinolin-4(1H)-one, also known as 6-CIQ, is a heterocyclic compound with a unique structure composed of an aromatic ring attached to an alkyl group. 6-CIQ is a highly reactive compound and has recently become an important research topic in the field of organic chemistry due to its wide range of applications and potential as a drug candidate.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions : 6-Chloro-3-iodoquinolin-4(1H)-one is used in the synthesis of diarylquinolines through cross-coupling reactions, which is significant in creating compounds with varied aryl groups (Tsvetkov et al., 2002).

Crystal and Molecular Structure Analysis : Studies have analyzed the crystal and molecular structures of related compounds, providing insights into their chemical properties and potential applications (Koser et al., 1995).

Antimicrobial Studies and Quantum Chemical Calculations : Research has explored the antimicrobial activity of derivatives of this compound, also performing molecular docking studies to understand its inhibitory activity against specific enzymes (Murugavel et al., 2017).

Pharmacological Applications : Some studies have focused on the pharmacological potential of isomer quinoline derivatives, analyzing their antibacterial and antifungal activities (Murugavel et al., 2018).

Corrosion Inhibition Effectiveness : The compound's derivatives have been evaluated for their corrosion inhibition effectiveness on steel in acidic solutions, utilizing quantum chemical calculations and molecular dynamic simulations (Saha et al., 2016).

Synthesis and Antifungal Activity : Novel derivatives of 6-iodoquinazolin-4(3H)-one, closely related to 6-Chloro-3-iodoquinolin-4(1H)-one, have been synthesized and evaluated for their fungicidal activities, revealing potential applications in controlling fungal infections (El-Hashash et al., 2015).

Electrophilic Cyclization : A single-step synthesis method for 3-iodoquinolines from 2-aminophenyl ketones has been developed, showcasing a potential application in organic synthesis (Yaragorla et al., 2017).

Propiedades

IUPAC Name |

6-chloro-3-iodo-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUAJWSVMGQENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856720 |

Source

|

| Record name | 6-Chloro-3-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodoquinolin-4(1H)-one | |

CAS RN |

1330754-24-9 |

Source

|

| Record name | 6-Chloro-3-iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)

![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)

![3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B597545.png)